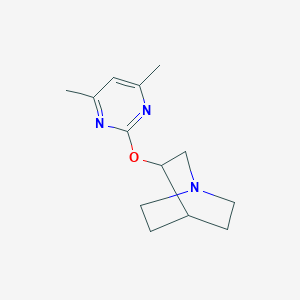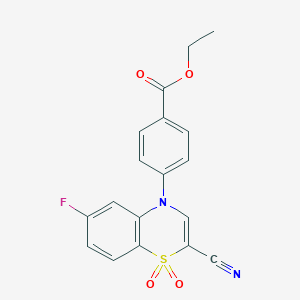![molecular formula C17H18N6O3 B2575497 8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921574-77-8](/img/structure/B2575497.png)
8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds .Molecular Structure Analysis
The structure of 1,2,4-triazoles allows them to manifest substituents around a core scaffold in defined three-dimensional representations . This makes them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of reactions due to their versatile structure. For example, they can react with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Physical And Chemical Properties Analysis
The IR absorption spectra of 1,2,4-triazoles were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms. This showcases the compound's potential in contributing to the development of new antimicrobial agents (H. Bektaş et al., 2007).
Corrosion Inhibition
A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated significant inhibition of acidic corrosion on mild steel, with efficiency up to 98% at low concentrations. This indicates its potential application in corrosion protection, particularly in acidic environments (F. Bentiss et al., 2009).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties were synthesized and showed promising antioxidant and anticancer activities. This suggests potential therapeutic applications in treating oxidative stress-related diseases and cancer (I. Tumosienė et al., 2020).
Synthesis and Structure Determination
Research into the synthesis and structure determination of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide contributes to the broader understanding of the chemical and physical properties of these compounds, which is essential for the design of functionally relevant materials and drugs (B. Kariuki et al., 2022).
Anti-inflammatory and Antinociceptive Evaluation
Newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated for anti-inflammatory and antinociceptive activities. These findings underscore the potential of 1,2,4-triazoles in developing new therapeutic agents for inflammation and pain management (N. Upmanyu et al., 2011).
Mécanisme D'action
1,2,4-Triazoles can protect against oxidative damage and inhibit lipid peroxidation. Furthermore, they have been found to act as an antioxidant and scavenge free radicals . The SAR analysis showed that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Safety and Hazards
While specific safety and hazard information for “8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione” is not available, it’s important to handle all chemicals with care. General safety measures include storing in a cool, dry, well-ventilated area, protecting against moisture and light, and maintaining adequate ventilation .
Orientations Futures
The future of 1,2,4-triazoles in medicinal chemistry is promising due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)10-5-7-11(26-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMRWGJCVWYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41749012 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide](/img/structure/B2575416.png)
![3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione](/img/structure/B2575418.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2575419.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2575424.png)
![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2575426.png)
![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2575437.png)